molecular formula C13H13ClN6O B10892702 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10892702
M. Wt: 304.73 g/mol
InChI Key: RUOXMKFRWYCZOK-UHFFFAOYSA-N
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Description

3-CHLORO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-CHLORO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-CHLORO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines
  • Pyrazolo[4,3-e][1,2,4]triazines
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

3-CHLORO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClN6O

Molecular Weight

304.73 g/mol

IUPAC Name

3-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H13ClN6O/c1-8-9(7-17-19(8)2)6-16-13(21)11-10(14)12-15-4-3-5-20(12)18-11/h3-5,7H,6H2,1-2H3,(H,16,21)

InChI Key

RUOXMKFRWYCZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=NN3C=CC=NC3=C2Cl

Origin of Product

United States

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